![molecular formula C13H15NO2 B2698443 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline CAS No. 136870-77-4](/img/structure/B2698443.png)
6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline” is a chemical compound with the molecular formula C13H15NO2 . Its average mass is 217.264 Da and its monoisotopic mass is 217.110275 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline” are defined by its molecular formula C13H15NO2 . Its average mass is 217.264 Da and its monoisotopic mass is 217.110275 Da .Applications De Recherche Scientifique
Conformational and Configurational Disorder Studies
The molecule 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline and its derivatives have been studied for their unique conformational and configurational properties. Cuervo et al. (2009) investigated two derivatives, observing a conformational intermediate between envelope and half-chair forms, along with enantiomeric configurations leading to positional disorder. This study highlighted the complex chain formations and pi-stacked hydrogen-bonded chains present in these molecules, contributing to our understanding of molecular interactions in related compounds (Cuervo, Abonía, Cobo, & Glidewell, 2009).
Advances in Synthesis Techniques
Recent advancements in the synthesis of derivatives of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline have led to more efficient and eco-friendly methods. Patel and Patel (2019) showcased a novel one-pot pseudo four-component reaction, demonstrating a regioselective approach to construct functionalized 6,8-dihydro-1'H,5H-spiro[[1,3]dioxolo[4,5-g]quinoline-7,5'-pyrimidine]-2',4',6' (3'H)-trione scaffolds. This method emphasized the importance of sustainable catalysts and highlighted the high purity and diastereoselectivity of the synthesized compounds (Patel & Patel, 2019).
Li (2015) contributed to this field by developing an effective method for the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. The resulting product, ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, was obtained with an improved yield compared to previous methods. This study not only provided a more efficient synthesis pathway but also extended the application of the resulting product to synthesize symmetrical diethers containing 2-quinolylmethoxyphenyl (Li, 2015).
Green Chemistry and Catalysis
The focus on green chemistry and sustainable methods has been evident in recent research. Bhardwaj, Singh, and Singh (2019) detailed an eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using TiO2 nanoparticles. This method not only emphasized high yield and operational simplicity but also stressed the importance of environmentally friendly procedures (Bhardwaj, Singh, & Singh, 2019).
Azarifar and Sheikh (2012) explored an ultrasound-accelerated one-pot synthesis of related derivatives under catalyst-free and solvent-free conditions, highlighting the environmentally friendly nature of this protocol (Azarifar & Sheikh, 2012).
Propriétés
IUPAC Name |
6,6,8-trimethyl-5H-[1,3]dioxolo[4,5-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8-6-13(2,3)14-10-5-12-11(4-9(8)10)15-7-16-12/h4-6,14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMOHNXWLCCTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC3=C(C=C12)OCO3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

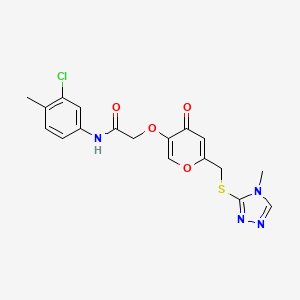
![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)
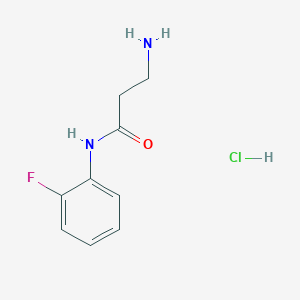
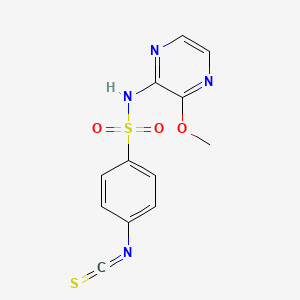
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2698366.png)
![3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2698367.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2698368.png)
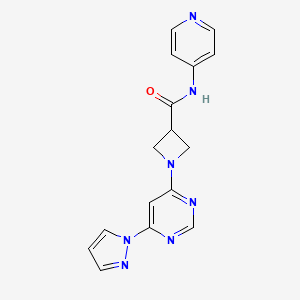
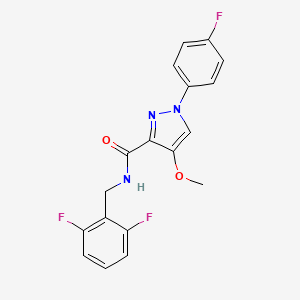
![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)
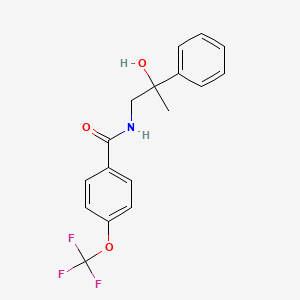
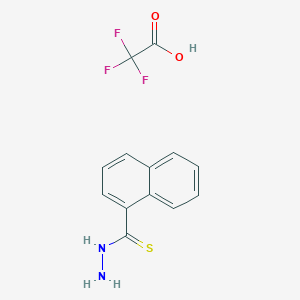
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2698382.png)
